molecular formula C13H9Cl2N3O2 B11147253 N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

Cat. No.: B11147253
M. Wt: 310.13 g/mol
InChI Key: XUBVCVJJAVRWOH-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a carboxamide group attached to a phenyl ring with a carbamoyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 2,6-dichloropyridine-3-carboxylic acid. This intermediate is then reacted with 2-aminobenzamide under specific conditions to form the target compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H9Cl2N3O2

Molecular Weight

310.13 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2N3O2/c14-10-6-5-8(11(15)18-10)13(20)17-9-4-2-1-3-7(9)12(16)19/h1-6H,(H2,16,19)(H,17,20)

InChI Key

XUBVCVJJAVRWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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